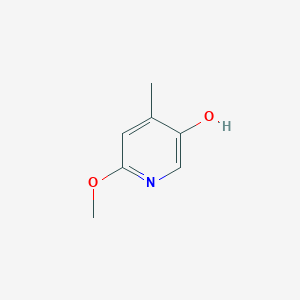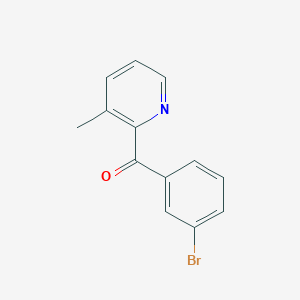
2-(3-Bromobenzoyl)-3-methylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a bromobenzoyl chloride with a suitable nucleophile . For instance, 3-bromobenzoyl chloride has been used in the synthesis of various acylated sugars .Molecular Structure Analysis
The molecular structure of “2-(3-Bromobenzoyl)-3-methylpyridine” can be inferred from its name. It likely contains a pyridine ring with a methyl group at the 3-position and a 3-bromobenzoyl group at the 2-position .Applications De Recherche Scientifique
Catalytic and Ligand Roles
Promotion in Hydrodesulfurization (HDS)
In studies of HDS of dibenzothiophene (DBT), 2-methylpyridine derivatives demonstrated a strong inhibitory effect on the hydrogenation pathway. Interestingly, under specific conditions, these compounds showed a promoting effect in the HDS of DBT, particularly in the presence of NiMo catalysts. This indicates the potential role of such compounds in catalytic processes, especially in the presence of certain metal promoters (Egorova & Prins, 2006).
Ligand in Bromodomain Binding
Derivatives of 2-methylpyridine, such as the 3-amino-2-methylpyridine derivative 1, have been identified as ligands for the BAZ2B bromodomain, highlighting their potential in medicinal chemistry and drug discovery. The binding modes of these derivatives were validated through protein crystallography, revealing interactions essential for their bioactivity (Marchand, Lolli, & Caflisch, 2016).
Role in Supramolecular Chemistry
Organic acid-base salts derived from 2-amino-6-methylpyridine and various methylbenzoic acids have been studied for their molecular and crystal structures. These compounds demonstrate the importance of weak noncovalent interactions in crystal packing and molecular assembly, which is crucial in material science and supramolecular chemistry (Thanigaimani et al., 2015; Khalib et al., 2014).
Synthesis of Functional Molecules
Pyridines and bipyridines, such as 2-methylpyridine derivatives, are valuable in the assembly of biofunctional molecules. They serve as ligands in molecular recognition chemistries and are crucial for constructing complex molecular structures with specific functionalities (Uenishi et al., 1993).
Application in Organic Synthesis and Catalysis
The interaction of 2-methylpyridines with other organic compounds and catalysts has been explored for various synthetic applications. This includes their role in deprotonative coupling reactions, synthesis of lithium pyridylborate for cross-coupling reactions, and as nucleophiles in catalytic systems, showcasing their versatility in organic synthesis (Shigeno et al., 2019; Yamamoto et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
(3-bromophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISYIFAHOWAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487453.png)
![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)
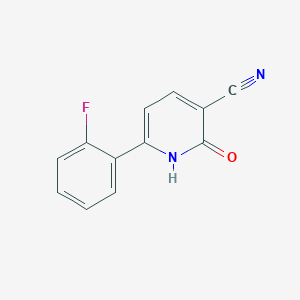


![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)
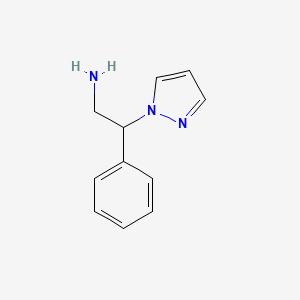
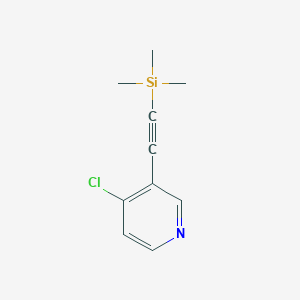
![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)
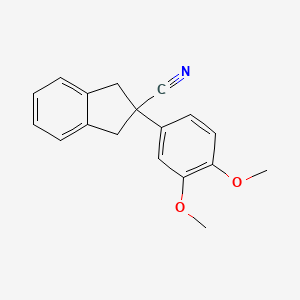
![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)
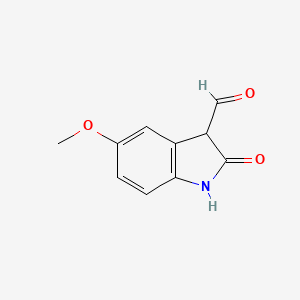
![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)
